Cas no 56541-06-1 (N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine)

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a pyridinyl group at the 4-position and an N-methylamino moiety at the 2-position. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for kinase inhibitors or other biologically active molecules. The pyridine-thiazole hybrid enhances binding affinity and selectivity in target interactions, while the N-methyl group may improve metabolic stability. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in drug discovery. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in diverse reaction conditions. Analytical characterization is typically performed via LC-MS, NMR, and HPLC.
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine structure
56541-06-1 structure
Product name:N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine
CAS No:56541-06-1
MF:C9H9N3S
MW:191.253
MDL:MFCD17258267
CID:4039777
PubChem ID:13823150

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine, N-methyl-4-(3-pyridinyl)-
    • N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine
    • 898-947-5
    • AKOS012240181
    • EN300-213523
    • WJQYIDQMBNPWRC-UHFFFAOYSA-N
    • N-methyl-4-(3-pyridinyl)-2-thiazolamine
    • 56541-06-1
    • SCHEMBL8277912
    • MDL: MFCD17258267
    • Inchi: InChI=1S/C9H9N3S/c1-10-9-12-8(6-13-9)7-3-2-4-11-5-7/h2-6H,1H3,(H,10,12)
    • InChI Key: WJQYIDQMBNPWRC-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 191.05171847Da
  • Monoisotopic Mass: 191.05171847Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66.1Ų

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-213523-2.5g
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine
56541-06-1 95%
2.5g
$1370.0 2023-09-16
Enamine
EN300-213523-0.05g
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine
56541-06-1 95%
0.05g
$162.0 2023-09-16
Aaron
AR027Y4F-50mg
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine
56541-06-1 95%
50mg
$248.00 2025-02-15
Aaron
AR027Y4F-10g
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine
56541-06-1 95%
10g
$4160.00 2023-12-15
1PlusChem
1P027XW3-100mg
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine
56541-06-1 95%
100mg
$350.00 2023-12-16
Aaron
AR027Y4F-500mg
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine
56541-06-1 95%
500mg
$776.00 2025-02-15
Aaron
AR027Y4F-1g
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine
56541-06-1 95%
1g
$987.00 2025-02-15
1PlusChem
1P027XW3-500mg
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine
56541-06-1 95%
500mg
$737.00 2023-12-16
Enamine
EN300-213523-10.0g
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine
56541-06-1 95%
10g
$3007.0 2023-05-23
1PlusChem
1P027XW3-250mg
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine
56541-06-1 95%
250mg
$491.00 2023-12-16

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine Related Literature

Additional information on N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine

Professional Introduction to N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine (CAS No. 56541-06-1)

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 56541-06-1, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a thiazole core, which is a heterocyclic aromatic ring system containing sulfur, combined with a pyridine moiety and an amine functional group. Such structural features make it a versatile scaffold for designing novel bioactive molecules.

The N-methyl substituent in the molecule enhances its pharmacological profile by influencing its solubility, stability, and interactions with biological targets. The presence of the pyridin-3-yl group introduces additional binding sites and potential for further functionalization, making it an attractive candidate for medicinal chemists seeking to develop targeted therapies. Recent studies have highlighted the importance of thiazole derivatives in pharmaceutical research, demonstrating their efficacy in various therapeutic areas such as anti-inflammatory, antimicrobial, and anticancer applications.

In the realm of contemporary pharmaceutical research, N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine has been explored for its potential role in modulating enzyme activity and receptor interactions. For instance, its structural motif is reminiscent of several known bioactive compounds that have shown promise in clinical trials. The combination of the thiazole and pyridine rings provides a privileged scaffold that can interact with multiple biological pathways simultaneously. This multifaceted interaction capability is particularly valuable in the development of drugs that require complex mechanisms of action to achieve therapeutic efficacy.

One of the most compelling aspects of this compound is its ability to serve as a precursor for more complex derivatives. By leveraging its core structure, researchers can introduce additional functional groups or modify existing ones to fine-tune its pharmacological properties. This flexibility has led to numerous synthetic strategies being developed to explore the chemical space around this scaffold. Advanced computational methods, including molecular docking and virtual screening, have been employed to identify potential lead compounds derived from N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine.

The thiazole ring itself is well-documented for its biological significance. It is a key component in several FDA-approved drugs, where it contributes to the molecule's binding affinity and metabolic stability. The amine group in N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine further enhances its potential as a pharmacophore by enabling hydrogen bonding interactions with biological targets. These interactions are crucial for drug-receptor binding and can significantly influence the compound's efficacy and selectivity.

Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine. These improvements have not only reduced production costs but also opened up new avenues for structural diversification. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this compound. Additionally, green chemistry principles have been integrated into synthetic protocols to minimize environmental impact while maintaining high yields and purity.

The pharmacological evaluation of N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine has revealed promising results in preclinical studies. Its ability to inhibit certain enzymes and modulate receptor activity has been observed across various disease models. For example, preliminary data suggest that derivatives of this compound may exhibit potent anti-inflammatory effects by targeting specific signaling pathways involved in inflammation. Such findings underscore the compound's potential as a lead molecule for developing novel therapeutic agents.

In conclusion, N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-am ine (CAS No. 56541-06) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and multifaceted biological activities. The combination of a thiazole core with a pyridine moiety and an amine group provides a versatile scaffold for drug discovery efforts. Recent research highlights its potential applications in modulating enzyme activity and receptor interactions, making it a valuable candidate for further development. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the exploration of derivatives based on this compound will undoubtedly yield novel bioactive molecules with therapeutic potential.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd